N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
- N-(4-bromophenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
- N-(4-chlorophenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific biological targets compared to similar compounds .
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-28-17-11-9-15(10-12-17)23-21(27)18-13-19(26)29-22-20(18)14(2)24-25(22)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
LVIJEBWKPCCMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)OC3=C2C(=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
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